![molecular formula C3H6N4 B103705 1-Methyl-1h-1,2,4-triazol-5-amine CAS No. 15795-39-8](/img/structure/B103705.png)
1-Methyl-1h-1,2,4-triazol-5-amine
Overview
Description
“1-Methyl-1h-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C3H6N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including “1-Methyl-1h-1,2,4-triazol-5-amine”, has been a subject of numerous studies . A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported . This method proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1h-1,2,4-triazol-5-amine” consists of a 1,2,4-triazole ring with a methyl group attached to one of the nitrogen atoms . The average mass of the molecule is 98.106 Da, and the monoisotopic mass is 98.059242 Da .
Scientific Research Applications
Pharmacological Potentials
Triazole compounds, including “1-Methyl-1h-1,2,4-triazol-5-amine”, have shown versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Antifungal Applications
Triazole nucleus is present as a central structural component in a number of antifungal drugs . For example, fluconazole and voriconazole are commercially available triazole-containing drugs .
Antidepressant Applications
Triazole derivatives are also used in antidepressant drugs. Trazodone and nefazodone are examples of such drugs .
Antihypertensive Applications
Triazole compounds are used in the development of antihypertensive drugs. Trapidil is an example of a triazole-containing antihypertensive drug .
Antiepileptic Applications
Triazole compounds have been used in the development of antiepileptic drugs. Rufinamide is an example of a triazole-containing antiepileptic drug .
Catalytic Applications
Triazole compounds have been used to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Antibacterial Applications
Triazole compounds have shown antibacterial effects . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Anticancer Applications
Triazole compounds have shown anticancer effects . They have been used in the development of new classes of anticancer agents .
Mechanism of Action
Target of Action
1-Methyl-1h-1,2,4-triazol-5-amine is a type of triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in various biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
It is known that the compound has high gi absorption . The lipophilicity of the compound, as indicated by its Log Po/w (iLOGP) value of 0.63 , suggests that it may have good permeability and could potentially be well-absorbed in the body.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound could have various effects at the molecular and cellular levels.
Action Environment
It is known that the compound is very soluble in water , which could potentially influence its action and efficacy.
properties
IUPAC Name |
2-methyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-3(4)5-2-6-7/h2H,1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTDXUGMCUNQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340691 | |
Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1h-1,2,4-triazol-5-amine | |
CAS RN |
15795-39-8 | |
Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key difference in the synthetic pathways leading to 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine and 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine?
A: The research demonstrates that the regioselectivity of the reaction between methylhydrazine and different dimethyl N-cyanoimidocarbonate derivatives dictates which isomer is formed [, ]. Specifically:
- 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) is synthesized with high yield by reacting dimethyl N-cyanoimidocarbonate (1b) with methylhydrazine [].
- Conversely, 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine (5) is obtained through the reaction of dimethyl N-cyanothioimidocarbonate (1c) with methylhydrazine [].
Q2: How was the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine definitively confirmed?
A: While spectroscopic methods can provide valuable structural information, X-ray crystallography offers unambiguous confirmation. In this research, the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) was unequivocally confirmed through X-ray crystallographic analysis of its adduct with benzenesulfonyl isocyanate (compound 7) []. This technique allowed researchers to visualize the three-dimensional arrangement of atoms within the molecule, providing definitive proof of its structure.
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